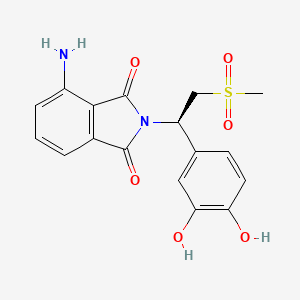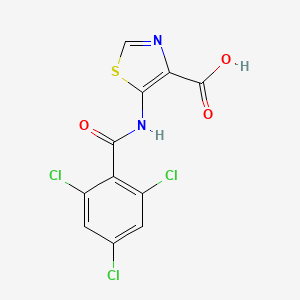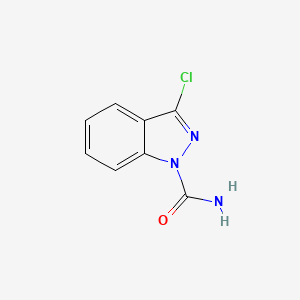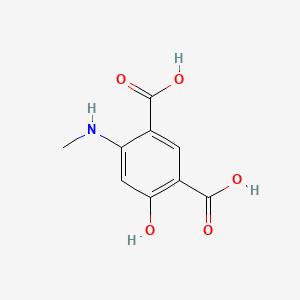![molecular formula C16H23N3O B13864838 (R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol](/img/structure/B13864838.png)
(R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol is a complex organic compound with a unique structure that includes a pyrroloisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrroloisoquinoline Core: This can be achieved through a series of cyclization reactions.
Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions.
Reduction and Functionalization: The final steps include reduction reactions to introduce the hydroxyl group and further functionalization to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow chemistry techniques to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
Chemistry
In chemistry, ®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting neurological pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.
作用机制
The mechanism of action of ®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses.
相似化合物的比较
Similar Compounds
- **®-3-(2-(Dimethylamino)ethyl)-1H-indole-5-yl)methanol
- **®-3-(2-(Dimethylamino)ethyl)-1H-pyrrole-5-yl)methanol
Uniqueness
What sets ®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol apart from similar compounds is its unique pyrroloisoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H23N3O |
|---|---|
分子量 |
273.37 g/mol |
IUPAC 名称 |
[(6S)-3-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl]methanol |
InChI |
InChI=1S/C16H23N3O/c1-19(2)4-3-11-8-18-16-7-13-9-17-14(10-20)5-12(13)6-15(11)16/h6-8,14,17-18,20H,3-5,9-10H2,1-2H3/t14-/m0/s1 |
InChI 键 |
NEBWDLIODLCSCK-AWEZNQCLSA-N |
手性 SMILES |
CN(C)CCC1=CNC2=C1C=C3C[C@H](NCC3=C2)CO |
规范 SMILES |
CN(C)CCC1=CNC2=C1C=C3CC(NCC3=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)

![(2R,4S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-11'-hydroxy-2,10',13'-trimethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13864817.png)
![1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B13864822.png)


